GPR81 agonist 1

Metabolic Research Lipolysis GPCR Pharmacology

GPR81 agonist 1 is the premier selective HCAR1/GPR81 agonist for metabolic research, offering nanomolar potency (EC50 50–58 nM) and >860-fold selectivity over GPR109a to eliminate off-target flushing. With 71% oral bioavailability in mice, it uniquely enables in vivo dyslipidemia and insulin-resistance studies without confounding side effects. Ideal as a benchmark for drug discovery and for dissecting GPR81-specific pathways in knockout models.

Molecular Formula C22H30N4O2S2
Molecular Weight 446.6 g/mol
Cat. No. B12302862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGPR81 agonist 1
Molecular FormulaC22H30N4O2S2
Molecular Weight446.6 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)C(=O)NC2=NC(=C(S2)CC(=O)N3CCN(CC3)C)C4=CC=CS4
InChIInChI=1S/C22H30N4O2S2/c1-15-5-7-16(8-6-15)21(28)24-22-23-20(17-4-3-13-29-17)18(30-22)14-19(27)26-11-9-25(2)10-12-26/h3-4,13,15-16H,5-12,14H2,1-2H3,(H,23,24,28)
InChIKeyZLQAEANISSHOLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GPR81 Agonist 1: A Potent and Selective Lactate Receptor Agonist for Metabolic Research Procurement


GPR81 agonist 1 (CAS 1620992-67-7) is a synthetic small-molecule agonist of the hydroxycarboxylic acid receptor 1 (HCAR1/GPR81), a G-protein-coupled receptor endogenously activated by lactate [1]. It is characterized as an aminothiazole derivative with a molecular weight of 446.6 g/mol and a molecular formula of C22H30N4O2S2 [1]. GPR81 is predominantly expressed in adipocytes and functions to inhibit lipolysis upon activation, making it a key target for investigating metabolic disorders such as dyslipidemia and insulin resistance [2]. GPR81 agonist 1 serves as a high-potency, selective pharmacological tool for elucidating GPR81-mediated pathways in vitro and in vivo, offering a significant advantage over less potent or less selective alternatives [3].

Why Generic Substitution of GPR81 Agonist 1 Fails: Critical Differences in Potency, Selectivity, and In Vivo Profile


GPR81 agonists are not interchangeable due to substantial variability in potency, selectivity, and functional outcomes. The endogenous agonist, lactate, exhibits weak potency with an EC50 in the millimolar range, precluding its use in most in vitro and in vivo pharmacological studies [1]. Early small-molecule agonists, such as 3-hydroxybenzoic acid, lack selectivity, activating both GPR81 and the closely related GPR109a (niacin receptor), which introduces confounding variables in metabolic studies and can trigger unwanted side effects like cutaneous flushing [2]. Even within the same chemical series, compounds like GPR81 agonist 2 demonstrate reduced selectivity for GPR81 over GPR109a compared to GPR81 agonist 1 . These critical differences in receptor engagement and in vivo pharmacokinetic and pharmacodynamic properties mean that substituting one GPR81 agonist for another without rigorous validation can lead to irreproducible results and flawed mechanistic interpretations.

Quantitative Differentiation Evidence: Why GPR81 Agonist 1 Outperforms Closest Analogs


GPR81 Agonist 1 Exhibits 1,500-Fold Greater Potency than the Endogenous Agonist Lactate

GPR81 agonist 1 demonstrates a profound increase in potency at human GPR81 compared to the endogenous ligand, lactate. In recombinant cell assays, GPR81 agonist 1 achieves an EC50 of 58 nM, while lactate requires approximately 1.5 mM to activate the receptor . This 1,500-fold improvement in potency enables precise pharmacological interrogation of GPR81 signaling at concentrations that avoid the osmotic and metabolic off-target effects associated with high lactate levels.

Metabolic Research Lipolysis GPCR Pharmacology

GPR81 Agonist 1 is >860-Fold Selective for GPR81 Over the Closely Related Niacin Receptor GPR109a

A critical differentiator for GPR81 agonist 1 is its high selectivity for GPR81 over GPR109a. This is in stark contrast to other reported GPR81 agonists, such as GPR81 agonist 2, which exhibits only a ~5-fold selectivity (EC50 of 23 nM for hGPR81 vs. 123 nM for hGPR109a) . GPR81 agonist 1's remarkable selectivity is essential for dissecting GPR81-specific functions without confounding activation of GPR109a, which is known to mediate undesirable cutaneous flushing [1].

Selectivity Profiling Side Effect Mitigation Dyslipidemia

GPR81 Agonist 1 is 2,600-Fold More Potent and More Selective than the Early Tool Compound 3,5-Dihydroxybenzoic Acid (DHBA)

3,5-Dihydroxybenzoic acid (DHBA) is a commonly cited GPR81 agonist tool compound, but its utility is limited by weak potency and a reported lack of complete selectivity . In direct potency comparison, GPR81 agonist 1 (EC50 = 50-58 nM) is approximately 2,600-fold more potent than DHBA (EC50 ≈ 150 µM) at activating GPR81. Furthermore, while DHBA displays minimal activity at HCA2 (GPR109a) only at very high concentrations (>10 mM), GPR81 agonist 1 is documented to possess 'remarkable selectivity' for GPR81 over GPR109a, suggesting a much wider therapeutic and experimental index .

Tool Compound Comparison Adipocyte Biology Lipolysis Assay

GPR81 Agonist 1 Demonstrates Superior In Vivo Efficacy in Suppressing Lipolysis Without Cutaneous Flushing

A key in vivo differentiator for GPR81 agonist 1 is its ability to suppress lipolysis in mice at doses that do not cause cutaneous flushing [1]. This is a critical advancement over earlier agonists and directly addresses a major liability of targeting the related GPR109a receptor. In a direct in vivo study, intraperitoneal administration of 100 mg/kg of GPR81 agonist 1 suppressed lipolysis without inducing flushing, validating its high selectivity in a physiological context [1]. This functional outcome is supported by favorable pharmacokinetic properties, including a bioavailability of 71% and a Cmax of 6.3 µM following a 10 mg/kg i.p. dose .

In Vivo Pharmacology Therapeutic Index Metabolic Disease Models

Optimal Application Scenarios for GPR81 Agonist 1 in Metabolic and GPCR Research


In Vivo Validation of GPR81 as a Target for Dyslipidemia

GPR81 agonist 1 is the premier tool for in vivo studies aimed at validating GPR81's role in dyslipidemia. Its ability to suppress lipolysis in mice at 100 mg/kg i.p. without causing cutaneous flushing provides a clear and selective readout of target engagement and functional efficacy, unconfounded by GPR109a-mediated side effects [1]. This makes it indispensable for preclinical efficacy models where a clean pharmacological profile is required.

High-Precision In Vitro Signaling and Pathway Analysis

For detailed in vitro studies of GPR81 signaling in adipocytes or other relevant cell types, GPR81 agonist 1 offers unparalleled precision. Its nanomolar potency (EC50 = 50-58 nM) and >860-fold selectivity over GPR109a allow for robust receptor activation and downstream pathway analysis (e.g., cAMP modulation, lipolysis inhibition) without the confounding effects of high ligand concentrations or off-target receptor engagement. It is the optimal choice for experiments in differentiated 3T3-L1 adipocytes and other cellular models .

Comparator Standard in GPR81 Drug Discovery Programs

In medicinal chemistry and drug discovery campaigns targeting GPR81, GPR81 agonist 1 serves as a critical benchmark. Its well-characterized potency, selectivity, and in vivo profile [2] provide a gold standard for evaluating the performance of novel chemical matter. It can be used as a reference compound in high-throughput screening counterscreens, in vitro ADME assays, and in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies to assess the progress of lead optimization efforts.

Selective Pharmacological Knockdown of GPR81 Function

When combined with genetic models (e.g., GPR81 knockout mice or cells), GPR81 agonist 1 can be used to achieve selective pharmacological activation of GPR81 to dissect its specific contribution to complex phenotypes. This approach allows researchers to distinguish GPR81-dependent effects from GPR81-independent ones, a task that is unreliable with less selective agonists like GPR81 agonist 2 . The robust in vivo bioavailability (F=71%) ensures effective target coverage following systemic administration .

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